Cas no 2228167-10-8 (3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole)

3-(1-Bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole is a brominated pyrrole derivative with potential utility as an intermediate in organic synthesis. The compound features a reactive bromine substituent at the tertiary carbon position, enabling further functionalization via nucleophilic substitution or cross-coupling reactions. The sterically hindered 2,4-dimethylpyrrole core may confer stability while allowing selective modifications. This structure could be of interest in pharmaceutical or agrochemical research, particularly for constructing complex heterocyclic frameworks. The presence of both alkyl and halogen functionalities offers versatility in synthetic applications, though handling requires standard precautions for brominated compounds. Its precise reactivity profile depends on reaction conditions and choice of catalysts or reagents.
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole structure
2228167-10-8 structure
Product name:3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
CAS No:2228167-10-8
MF:C10H16BrN
Molecular Weight:230.144742012024
CID:6615581
PubChem ID:165644692

3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
    • EN300-1927164
    • 2228167-10-8
    • インチ: 1S/C10H16BrN/c1-7-5-12-8(2)9(7)10(3,4)6-11/h5,12H,6H2,1-4H3
    • InChIKey: RMLRTHYLIAPGIE-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)C1C(C)=CNC=1C

計算された属性

  • 精确分子量: 229.04661g/mol
  • 同位素质量: 229.04661g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 0
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 15.8Ų

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Enamine
EN300-1927164-1.0g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
1g
$0.0 2023-06-02
Enamine
EN300-1927164-0.5g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
0.5g
$1385.0 2023-09-17
Enamine
EN300-1927164-5g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
5g
$4184.0 2023-09-17
Enamine
EN300-1927164-0.25g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
0.25g
$1328.0 2023-09-17
Enamine
EN300-1927164-0.05g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
0.05g
$1212.0 2023-09-17
Enamine
EN300-1927164-0.1g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
0.1g
$1269.0 2023-09-17
Enamine
EN300-1927164-1g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
1g
$1442.0 2023-09-17
Enamine
EN300-1927164-2.5g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
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$2828.0 2023-09-17
Enamine
EN300-1927164-10g
3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole
2228167-10-8
10g
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3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole 関連文献

3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrroleに関する追加情報

Professional Introduction to Compound with CAS No. 2228167-10-8 and Product Name: 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole

The compound identified by the CAS number 2228167-10-8 and the product name 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to the class of pyrrole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromo-substituted isobutyl group and dimethylated pyrrole core, make it a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of pyrrole derivatives in the design of novel therapeutic agents. Pyrroles are heterocyclic aromatic compounds that exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific modification of the 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole structure allows for fine-tuning of its pharmacological profile, making it an attractive scaffold for drug discovery. The bromo-substituent at the C1 position and the dimethyl groups at the C2 and C4 positions contribute to the compound's unique electronic and steric properties, which can influence its interactions with biological targets.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are crucial steps toward developing new drugs. The 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole compound has been synthesized through multi-step organic reactions that involve careful selection of reagents and reaction conditions. The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels, ensuring that subsequent biological evaluations are conducted on robust samples. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been employed to confirm the structural integrity of the compound.

The biological activity of 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole has been a subject of intense investigation in recent years. Preclinical studies have demonstrated that this compound exhibits promising effects on various disease models. Notably, research has shown that it may interfere with key cellular pathways involved in cancer progression. The bromo-substituent is particularly noteworthy, as it can enhance binding affinity to certain protein targets by participating in halogen bonding interactions. Additionally, the dimethyl groups at the C2 and C4 positions contribute to steric hindrance, which can modulate receptor binding kinetics.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex drug candidates. The versatility of its structure allows for further functionalization at multiple sites, enabling chemists to explore diverse chemical space. This flexibility is crucial in drug discovery pipelines, where iterative design and optimization are often necessary to achieve desired pharmacological properties. Researchers have leveraged this compound to develop novel analogs with enhanced potency and selectivity.

The development of new therapeutic agents relies heavily on understanding how molecular structure influences biological activity. Computational methods, such as molecular docking simulations and quantum mechanical calculations, have been instrumental in predicting the interactions between 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole and its target proteins. These studies provide valuable insights into how modifications at specific positions within the molecule can affect its binding affinity and efficacy. Such computational approaches complement experimental work by allowing researchers to screen large libraries of compounds efficiently.

Recent advances in biotechnology have also facilitated high-throughput screening (HTS) campaigns aimed at identifying bioactive molecules like 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole. These screens enable researchers to rapidly assess thousands of compounds for their ability to modulate specific biological pathways. The integration of HTS data with structural information has accelerated the discovery process significantly. Furthermore, CRISPR-based technologies have allowed for more precise genetic screens to validate potential therapeutic targets associated with this compound.

The safety profile of any candidate drug is paramount before it can enter clinical trials. Preclinical toxicology studies have been conducted on 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole to evaluate its potential side effects. Initial results suggest that it exhibits moderate toxicity at high doses but remains relatively well-tolerated at therapeutic levels. Understanding these toxicological parameters is essential for designing safe and effective clinical trials.

The future prospects for this compound are promising as ongoing research continues to uncover new applications for pyrrole derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. By combining synthetic chemistry expertise with advanced biological evaluation techniques, scientists are poised to develop next-generation therapeutics based on structures like 3-(1-bromo-2-methylpropan-2-yl)-2,4-dimethyl-1H-pyrrole.

In conclusion,3-(1-bromo-2-methylpropan-2-yll)-dimethyI-I-Ile-pyrrole (CAS No. 2228167 10 8) represents a significant contribution to medicinal chemistry research Its unique structural features make it a versatile scaffold for developing novel therapeutic agents With continued investigation into its biological activities safety profileand synthetic possibilities this compound holds great promise for advancing healthcare solutions

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